

(4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE

chemical properties

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Compound of Interest

	(4-BROMO-3-
Compound Name:	METHYLPHENYLCARBONYL)PY
	RROLIDINE
Cat. No.:	B137811

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An In-Depth Technical Guide to (4-Bromo-3-methylphenylcarbonyl)pyrrolidine

This technical guide provides a comprehensive overview of the chemical properties, synthesis protocols, and relevant workflows for (4-bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone, a key organic building block in chemical research. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Chemical Properties

(4-Bromo-3-methylphenylcarbonyl)pyrrolidine, also known as (4-bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone, is a substituted aromatic amide.^{[1][2]} Its fundamental properties are summarized below.

Property	Value	Source
CAS Number	149105-15-7	[1] [2] [3] [4] [5]
Molecular Formula	C ₁₂ H ₁₄ BrNO	[2] [3] [4] [5]
Molecular Weight	268.15 g/mol	[3] [4] [5] [6]
Predicted pKa	-1.50 ± 0.20	[7]
Predicted XLogP3	2.8	[6]
Purity (Commercial)	≥97%	[4]
Recommended Storage	Sealed in a dry environment at 2-8°C	[4] [7]

Synthesis and Experimental Protocols

While specific peer-reviewed synthesis protocols for **(4-bromo-3-methylphenylcarbonyl)pyrrolidine** are not extensively detailed in the literature, its structure lends itself to standard and well-established amide bond formation reactions. Below are two representative protocols based on common synthetic organic chemistry methods.

Protocol 1: Amide Coupling from Carboxylic Acid

This is the most common and versatile method, involving the activation of a carboxylic acid followed by reaction with an amine. The synthesis proceeds via the coupling of 4-bromo-3-methylbenzoic acid with pyrrolidine using a carbodiimide coupling agent like EDC with an additive such as HOBt to improve efficiency and minimize side reactions.[\[8\]](#)

Materials and Reagents:

- 4-bromo-3-methylbenzoic acid
- Pyrrolidine
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- 1-Hydroxybenzotriazole (HOBt)

- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
- N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

- Reaction Setup: To a solution of 4-bromo-3-methylbenzoic acid (1.0 eq) in anhydrous DCM, add HOEt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
- Amine Addition: Add pyrrolidine (1.1 eq) to the reaction mixture, followed by the dropwise addition of a base such as DIPEA (2.0 eq).
- Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
- Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO_3 solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure **(4-bromo-3-methylphenylcarbonyl)pyrrolidine**.

Protocol 2: Acylation from Aroyl Chloride

This method involves converting the carboxylic acid to a more reactive aroyl chloride, which then readily reacts with the amine.

Materials and Reagents:

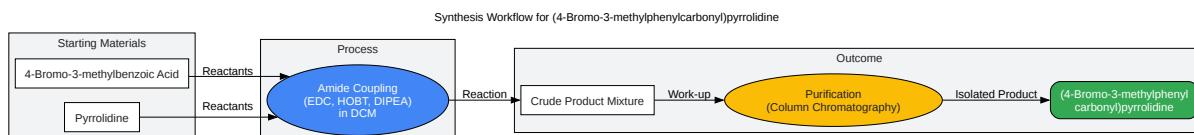
- 4-bromo-3-methylbenzoyl chloride (can be prepared from the carboxylic acid using thionyl chloride or oxalyl chloride)
- Pyrrolidine
- Anhydrous Dichloromethane (DCM)
- Triethylamine (TEA) or Pyridine
- 1M Hydrochloric Acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: Dissolve pyrrolidine (1.1 eq) and a base like triethylamine (1.5 eq) in anhydrous DCM in a flask cooled in an ice bath (0°C).
- Acyl Chloride Addition: Slowly add a solution of 4-bromo-3-methylbenzoyl chloride (1.0 eq) in anhydrous DCM to the stirred amine solution.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.
- Work-up and Purification: Follow the work-up and purification steps (4-6) as described in Protocol 1.

Synthetic Workflow Visualization

The following diagram illustrates the general synthetic pathway for producing **(4-bromo-3-methylphenylcarbonyl)pyrrolidine** via the amide coupling reaction described in Protocol 1.



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Caption: General workflow for amide coupling synthesis.

Biological Activity and Signaling Pathways

Currently, there is no publicly available research data detailing specific biological activities or associated signaling pathways for **(4-bromo-3-methylphenylcarbonyl)pyrrolidine**. It is primarily classified and sold as an organic building block for use in chemical synthesis and drug discovery research.^[1] Its utility lies in its potential as an intermediate for constructing more complex molecules with potential pharmacological properties. The pyrrolidine moiety is a common scaffold in many biologically active compounds.^[9]

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